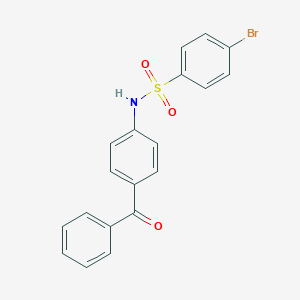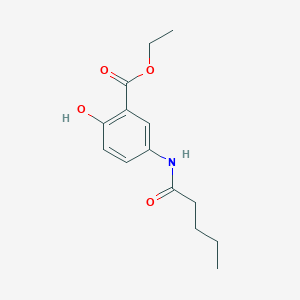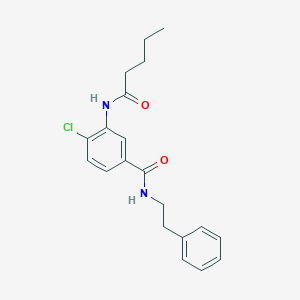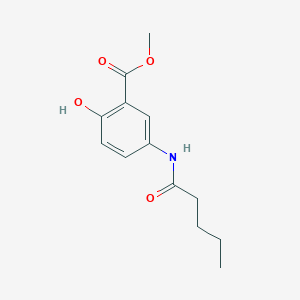![molecular formula C28H25N3O2 B308984 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308984.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO). TSPO is a protein that is present in the outer mitochondrial membrane and plays a crucial role in cholesterol transport and steroidogenesis. DPA-714 is a promising compound that has gained significant attention in the field of neuroimaging and drug discovery due to its potential therapeutic applications.
Mecanismo De Acción
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide binds to TSPO, which is involved in the regulation of mitochondrial function and apoptosis. TSPO is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. This compound has been shown to modulate the immune response and reduce neuroinflammation in animal models of neurological disorders. It also has neuroprotective effects and can prevent neuronal death in vitro.
Biochemical and Physiological Effects:
This compound has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It also reduces oxidative stress and mitochondrial dysfunction, which are associated with neurodegeneration. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce motor deficits in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a highly selective ligand that binds specifically to TSPO. It has low toxicity and good blood-brain barrier penetration, making it an excellent candidate for imaging neuroinflammation and neurodegeneration in vivo. However, this compound has a short half-life and requires frequent administration, which can be challenging in longitudinal studies. It also has limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
1. Development of more potent and selective TSPO ligands for imaging and therapeutic applications.
2. Investigation of the role of TSPO in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis.
3. Evaluation of the potential of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide as a therapeutic agent for neuroinflammation and neurodegeneration.
4. Investigation of the underlying molecular mechanisms of this compound's neuroprotective effects.
5. Development of new imaging techniques to improve the sensitivity and specificity of TSPO ligands in detecting neuroinflammation and neurodegeneration.
Métodos De Síntesis
The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3,3-diphenylpropanoic acid in the presence of thionyl chloride. The resulting intermediate is then coupled with 4-aminobenzoyl chloride to yield the final product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its application in neuroimaging. It has been shown to bind selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes this compound an excellent candidate for imaging neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its potential therapeutic applications in these disorders.
Propiedades
Fórmula molecular |
C28H25N3O2 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
3-(3,3-diphenylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C28H25N3O2/c1-20-15-16-29-26(17-20)31-28(33)23-13-8-14-24(18-23)30-27(32)19-25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-18,25H,19H2,1H3,(H,30,32)(H,29,31,33) |
Clave InChI |
BNIRVHDZCPHCDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)

![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



